molecular formula C27H29NO3 B11693184 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11693184
M. Wt: 415.5 g/mol
InChI Key: XWFFSUIVXCBSFT-UHFFFAOYSA-N
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Description

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, with various substituents that enhance its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-component reaction. One common method includes the reaction of dimedone, benzaldehyde, acetoacetanilide, and ammonium acetate. The reaction is carried out at a temperature range of 150-160°C without the use of a solvent. The mixture is heated for 10-20 minutes until gas evolution ceases and the reaction mixture solidifies. After cooling, the product is treated with ethanol, filtered, and recrystallized to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound would likely follow similar synthetic routes but on a larger scale. The reaction conditions would be optimized for efficiency and yield, and the process would be automated to ensure consistency and safety. The use of continuous flow reactors and advanced purification techniques would be employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where different substituents can replace the existing groups on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Pharmaceutical Industry: It is explored for its potential use in drug development and formulation.

Mechanism of Action

The mechanism of action of 2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H29NO3

Molecular Weight

415.5 g/mol

IUPAC Name

2-phenylethyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C27H29NO3/c1-18-23(26(30)31-15-14-19-10-6-4-7-11-19)24(20-12-8-5-9-13-20)25-21(28-18)16-27(2,3)17-22(25)29/h4-13,24,28H,14-17H2,1-3H3

InChI Key

XWFFSUIVXCBSFT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3)C(=O)OCCC4=CC=CC=C4

Origin of Product

United States

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